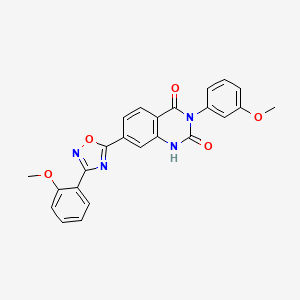

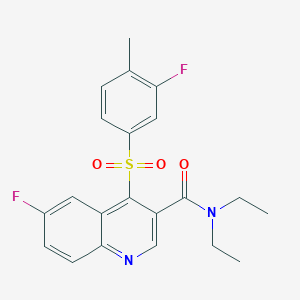

N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

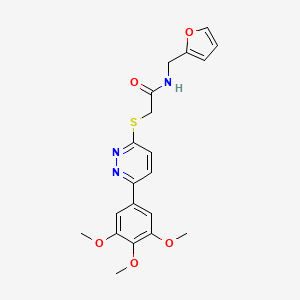

“N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a sulfonyl functional group attached to the quinoline core .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. It would have a quinoline core, with various functional groups attached at different positions. These include a diethylamino group, a fluoro group, a sulfonyl group attached to a methylphenyl group, and a carboxamide group .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the various functional groups, the overall shape and size of the molecule, and the specific electronic configuration of the molecule .Scientific Research Applications

Radioligand Development for PET Imaging

N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide and its derivatives have been explored for their potential as radioligands in positron emission tomography (PET) imaging. The development of novel quinoline-2-carboxamide derivatives, labeled with carbon-11, aims to provide noninvasive assessment tools for peripheral benzodiazepine type receptors (PBR) in vivo. These radioligands exhibit high specific binding to PBR in various organs, including heart, lung, kidney, adrenal gland, spleen, and brain, suggesting their promise for PBR imaging in clinical settings (Matarrese et al., 2001).

Anticancer Activity and Apoptotic DNA Fragmentation

Studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated their efficacy in inducing cytotoxic activity and apoptotic DNA fragmentation in various carcinoma cell lines. These compounds, synthesized using microwave irradiation and conventional heating methods, have shown significant anticancer activity, outperforming standard drugs like doxorubicin in certain cases. The ability to trigger apoptosis, confirmed through DNA fragmentation assays, underscores their potential as novel anticancer agents targeting topoisomerase II alpha (hTopoIIα) (Bhatt et al., 2015).

ATM Kinase Inhibition for Cancer Therapy

Research into 3-quinoline carboxamides has yielded potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme in DNA damage response pathways. These inhibitors show promise in enhancing the efficacy of DNA damage-inducing agents like irinotecan in cancer therapy, offering a strategic approach to overcome resistance mechanisms and improve therapeutic outcomes (Degorce et al., 2016).

Chemosensor Development for Ion Detection

The unique chemical structure of this compound and related compounds facilitates their use in developing highly selective fluorescence chemosensors. These sensors can detect ions like Cu2+ and H2PO4− in various mediums, offering applications in environmental monitoring and biomedical diagnostics. The development of such chemosensors highlights the versatility of quinoline derivatives in analytical chemistry (Meng et al., 2018).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing, studies in animal models, and eventually clinical trials in humans. If it’s being studied for its chemical properties, future research could involve further exploration of its reactivity, stability, and other chemical properties .

properties

IUPAC Name |

N,N-diethyl-6-fluoro-4-(3-fluoro-4-methylphenyl)sulfonylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O3S/c1-4-25(5-2)21(26)17-12-24-19-9-7-14(22)10-16(19)20(17)29(27,28)15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRUYGGRFYNGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)

![2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B2767448.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)